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Compound of Interest

Ethyl 2,4-dichloro-6-
Compound Name: o
methylnicotinate

cat. No.: B1297710

Introduction

Ethyl 2,4-dichloro-6-methylnicotinate, with the chemical formula CoHsCI2NO2 and CAS
number 86129-63-7, is a substituted pyridine derivative.[1][2] As a key intermediate in organic
synthesis, its structural confirmation is paramount. This technical guide provides a detailed
overview of the expected spectral data for this compound across various analytical techniques,
including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and
Mass Spectrometry (MS). While experimentally obtained spectra for this specific molecule are
not readily available in public databases, this document outlines the predicted spectral
characteristics based on its structure. Furthermore, it details generalized experimental
protocols for acquiring such data, aimed at researchers, scientists, and professionals in drug
development.

Predicted Spectral Data

The following tables summarize the predicted spectral data for Ethyl 2,4-dichloro-6-
methylnicotinate. These predictions are based on the analysis of its chemical structure and
comparison with spectral data of analogous compounds.

Table 1: Predicted *H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the aromatic proton, the
ethyl ester protons, and the methyl group protons.
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Predicted Chemical

Proton Assignment ) Multiplicity Integration
Shift (6, ppm)
H-5 (Pyridine ring) 7.0-75 Singlet (s) 1H
-OCH2CHs (Ethyl
42-45 Quartet (q) 2H
ester)
-CHs (Pyridine ring) 25-28 Singlet (s) 3H
-OCH2CHs (Ethyl _
12-15 Triplet () 3H

ester)

Table 2: Predicted **C NMR Spectral Data

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Carbon Assignment

Predicted Chemical Shift (6, ppm)

C=0 (Ester) 160 - 165
C-Cl(C2, C4) 145 - 155
C-CHs (C6) 155 - 160
C-H (C5) 120 - 125
Pyridine Ring Carbon (C3) 125-130
-OCH2CHs (Ethyl ester) 60 - 65
-CHs (Pyridine ring) 20-25
-OCH2CHs (Ethyl ester) 13-16

Table 3: Predicted IR Absorption Data

The infrared spectrum is expected to show characteristic absorption bands for the carbonyl

group of the ester, C-Cl bonds, and aromatic C-H and C=C bonds.
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Functional Group

Predicted Absorption Range (cm~?)

C=0 (Ester) Stretch 1720 - 1740
C-O (Ester) Stretch 1200 - 1300
Aromatic C=C Stretch 1550 - 1600
C-H (Aromatic) Stretch 3000 - 3100
C-H (Aliphatic) Stretch 2850 - 3000
C-ClI Stretch 700 - 850

Table 4: Predicted Mass Spectrometry Data

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

The presence of two chlorine atoms will result in a distinctive isotopic pattern for chlorine-

containing fragments.

m/z Value Interpretation

~233/235/237 [M]*, [M+2]*, [M+4]* Molecular ion peak cluster
~204/206/208 Loss of ethyl group (-CzHs)

~188/190/192 Loss of ethoxy group (-OC2zHs)

~160/162/164 Loss of carboxylate group (-COOC2Hs)

Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for acquiring *H and 3C NMR spectra is as follows:[3][4]

o Sample Preparation: Dissolve approximately 5-10 mg of Ethyl 2,4-dichloro-6-
methylnicotinate for tH NMR (or 20-50 mg for 3C NMR) in about 0.6-0.7 mL of a suitable
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deuterated solvent (e.g., CDClz, DMSO-de). Add a small amount of tetramethylsilane (TMS)
as an internal standard (O ppm). Transfer the solution to a 5 mm NMR tube.

Instrument Setup: Use an NMR spectrometer operating at a frequency of 300 MHz or higher.
Tune the probe and shim the magnetic field to achieve homogeneity.

Data Acquisition:
o For 'H NMR, acquire the spectrum using a standard pulse sequence.

o For 3C NMR, use a proton-decoupled pulse sequence to obtain singlets for all carbon
atoms.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Integrate the signals in the *H NMR spectrum and reference the
chemical shifts to TMS.

Infrared (IR) Spectroscopy

The following is a general protocol for obtaining an FTIR spectrum using an Attenuated Total
Reflectance (ATR) accessory:[4]

Sample Preparation: Ensure the ATR crystal is clean. Place a small amount of the solid
sample directly onto the crystal.

Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Apply
pressure to the sample with the anvil to ensure good contact. Collect the sample spectrum
over a range of 4000-400 cm~1.

Data Processing: The instrument software will automatically ratio the sample spectrum
against the background to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

A general procedure for obtaining a mass spectrum using Electrospray lonization (ESI) is as
follows:[4]
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o Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as
methanol or acetonitrile.

e Instrument Setup: Set the ESI source to positive ion mode to detect the protonated molecule
[M+H]*.

o Data Acquisition: Infuse the sample solution into the mass spectrometer. Acquire the mass
spectrum over an appropriate mass-to-charge (m/z) range (e.g., 50-500 amu).

Spectroscopic Analysis Workflow

The logical workflow for the comprehensive spectroscopic analysis of an organic compound
like Ethyl 2,4-dichloro-6-methylnicotinate is illustrated in the diagram below.

Sample Preparation

Ethyl 2,4-dichloro-6-methylnicotinate

N

Dissolve in Place on Prepare Dilute
Deuterated Solvent ATR Crystal Solution
I \
| \
¢ Data Acquisition \
NMR Spectrometer
(H & 12C) FTIR Spectrometer Mass Spectrometer

Data Analysis & Interpretation

NMR Spectra IR Spectrum Mass Spectrum
(Chemical Shifts, Coupling) (Functional Groups) (Molecular Weight, Fragmentation)

Structural Elucidation
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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